Dimethyl acetylenedicarboxylate

Catalog No.
S601055
CAS No.
762-42-5
M.F
C6H6O4
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl acetylenedicarboxylate

CAS Number

762-42-5

Product Name

Dimethyl acetylenedicarboxylate

IUPAC Name

dimethyl but-2-ynedioate

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3

InChI Key

VHILMKFSCRWWIJ-UHFFFAOYSA-N

SMILES

COC(=O)C#CC(=O)OC

Synonyms

2-Butynedioic Acid 1,4-Dimethyl Ester; 2-Butynedioic Acid Dimethyl Ester; Acetylenedicarboxylic Acid Dimethyl Ester; 1,2-Bis(methoxycarbonyl)acetylene; 1,2-Bis(methoxycarbonyl)ethyne; Bis(carbomethoxy)acetylene; Bis(methoxycarbonyl)acetylene; Butyned

Canonical SMILES

COC(=O)C#CC(=O)OC

The exact mass of the compound Dimethyl acetylenedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl acetylenedicarboxylate (DMAD) is a highly electrophilic, symmetric alkyne widely utilized as a premium dienophile and Michael acceptor in advanced organic synthesis and materials science . As a liquid at room temperature (boiling point 95-98 °C at 19 mmHg), it offers excellent processability and volumetric dispensing for both neat and solvent-based reactions [1]. Its dual electron-withdrawing methyl ester groups powerfully activate the internal alkyne, making it a cornerstone reagent for constructing complex heterocyclic scaffolds, functionalized benzenes, and advanced polymers via Diels-Alder, 1,3-dipolar cycloadditions, and multicomponent reactions .

Substituting DMAD with closely related analogs often compromises reaction efficiency, kinetics, and product purity [1]. Replacing it with mono-substituted alkynes like methyl propiolate drastically reduces electrophilicity and introduces problematic regioselectivity, leading to complex isomeric mixtures that require costly chromatographic separation [2]. Conversely, substituting with bulkier dialkyl esters, such as diethyl acetylenedicarboxylate (DEAD) or di-tert-butyl acetylenedicarboxylate, introduces steric hindrance that exponentially increases reaction times and depresses yields in sterically demanding cycloadditions [3]. Consequently, DMAD is strictly required when maximizing kinetic throughput and ensuring symmetric, high-yield cyclizations without steric or regiomeric penalties.

Kinetic Superiority in High-Temperature Thermal Cycloadditions

In thermal Diels-Alder cycloadditions with 2H-pyran-2-ones, the choice of ester alkyl group significantly impacts reaction kinetics. DMAD requires only 6 hours to reach target conversion, whereas the slightly bulkier diethyl acetylenedicarboxylate (DEAD) requires 12 hours under identical thermal conditions to achieve the same product isolation .

Evidence DimensionReaction time for equivalent conversion
Target Compound Data6 hours (DMAD)
Comparator Or Baseline12 hours (Diethyl acetylenedicarboxylate)
Quantified Difference2x faster reaction rate
ConditionsDiels-Alder cycloaddition in xylene at 190 °C

Halving the reaction time in high-temperature thermal cyclizations significantly reduces energy costs and minimizes thermal degradation of sensitive substrates during scale-up.

Elimination of Regioisomeric Byproducts vs. Mono-esters

When reacting with dipoles or ylides, symmetric alkynes like DMAD yield a single cycloadduct, whereas mono-substituted analogs like methyl propiolate exhibit lower overall reactivity and produce mixtures of regioisomers [1]. Kinetic studies confirm that DMAD ranks strictly higher in dipolarophile reactivity than methyl propiolate, ensuring rapid and clean conversions without isomeric dilution [2].

Evidence DimensionProduct distribution and relative reactivity
Target Compound DataSingle symmetric cycloadduct; highest relative reactivity
Comparator Or BaselineRegioisomeric mixtures; lower relative reactivity (Methyl propiolate)
Quantified DifferenceComplete elimination of regioselectivity issues and faster kinetics
Conditions1,3-dipolar cycloadditions with ylides and diazo compounds

Procurement of the symmetric di-ester eliminates the need for downstream separation of regioisomers, directly improving isolated yields and process scalability.

Steric Advantage in Multicomponent Reaction Rates

In three-component reactions involving triphenylphosphine and nucleophiles, the steric profile of the acetylenedicarboxylate dictates the rate-determining step. Kinetic monitoring reveals that while DMAD reacts rapidly, introducing bulkier groups like di-tert-butyl acetylenedicarboxylate slows the reaction rate constant by a factor of 4 to 9 depending on the solvent dielectric constant [1].

Evidence DimensionReaction rate constant (k)
Target Compound DataHigh rate constant (baseline)
Comparator Or Baseline4 to 9 times slower (Di-tert-butyl acetylenedicarboxylate)
Quantified Difference400% to 900% faster kinetics for DMAD
ConditionsMulticomponent reaction with triphenylphosphine and benzoxazoline/thiophenol

For industrial multicomponent syntheses, avoiding bulky ester groups ensures rapid, quantitative conversions, making DMAD the optimal choice for high-throughput processing.

High-Throughput Synthesis of Fused Heterocyclic APIs

Because DMAD reacts 2x faster than its diethyl analog and avoids the regioselectivity issues of methyl propiolate, it is the preferred dienophile for one-pot syntheses of complex pyrazoles, pyrroles, and thiophenes used as active pharmaceutical ingredients [1].

Rapid Trapping of Transient Reactive Intermediates

In advanced mechanistic studies and complex total syntheses, highly unstable dienes or dipoles must be trapped immediately to prevent decomposition. DMAD's superior electrophilicity and minimal steric hindrance make it the optimal trapping agent compared to bulkier or mono-substituted alkynes [2].

Symmetric Linker Procurement for Covalent Organic Frameworks (COFs)

DMAD serves as one of the shortest, most reactive linear linkers for constructing COFs and MOFs. Its symmetric nature ensures uniform polymerization, while its liquid state at room temperature allows for excellent processability and solvent compatibility during framework assembly .

XLogP3

0.8

UNII

7HZA2PL15F

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

762-42-5

Wikipedia

Dimethyl acetylenedicarboxylate

General Manufacturing Information

2-Butynedioic acid, 1,4-dimethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Nawrotek et al. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling. Nature Chemical Biology, doi: 10.1038/s41589-019-0228-3, published online 11 February 2019
Anzenbacher, Jr., P. et al. Polymer nanofibre junctions of attolitre volume serve as zeptomole-scale chemical reactors. Nature Chemistry, doi: 10.1038/nchem.125, published online 8 March 2009. http://www.nature.com/naturechemistry
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem
Liu et al. Incorporation of clusters within inorganic materials through their addition during the nucleation steps. Nature Chemistry, DOI: 10.1038/s41557-019-0303-0, published online 12 August 2019

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